molecular formula C20H15FO3 B6411904 2-(4-Benzyloxyphenyl)-6-fluorobenzoic acid CAS No. 1261901-19-2

2-(4-Benzyloxyphenyl)-6-fluorobenzoic acid

Cat. No.: B6411904
CAS No.: 1261901-19-2
M. Wt: 322.3 g/mol
InChI Key: DOSRFGSXSHGYGP-UHFFFAOYSA-N
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Description

2-(4-Benzyloxyphenyl)-6-fluorobenzoic acid is an organic compound that features a benzyloxy group and a fluorine atom attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Benzyloxyphenyl)-6-fluorobenzoic acid typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzyloxy Intermediate: The initial step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-benzyloxybenzaldehyde.

    Fluorination: The next step involves the introduction of the fluorine atom. This can be achieved through the reaction of the benzyloxy intermediate with a fluorinating agent such as Selectfluor.

    Carboxylation: The final step involves the carboxylation of the fluorinated intermediate to form this compound. This can be done using a Grignard reagent followed by acidic workup.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Benzyloxyphenyl)-6-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

    Reduction: The fluorine atom can be reduced under specific conditions to form a non-fluorinated benzoic acid derivative.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Formation of 4-benzyloxybenzoic acid.

    Reduction: Formation of 2-(4-Benzyloxyphenyl)benzoic acid.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Benzyloxyphenyl)-6-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Benzyloxyphenyl)-6-fluorobenzoic acid involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the fluorine atom can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    4-Benzyloxyphenylacetic acid: Similar structure but lacks the fluorine atom.

    2-(4-Benzyloxyphenyl)-3-hydroxy-chromen-4-one: Contains a chromenone core instead of a benzoic acid core.

Uniqueness: 2-(4-Benzyloxyphenyl)-6-fluorobenzoic acid is unique due to the presence of both the benzyloxy group and the fluorine atom, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-fluoro-6-(4-phenylmethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FO3/c21-18-8-4-7-17(19(18)20(22)23)15-9-11-16(12-10-15)24-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSRFGSXSHGYGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=C(C(=CC=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692258
Record name 4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261901-19-2
Record name 4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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